molecular formula C8H14BrNO2 B7929238 (2-Bromomethyl-piperidin-1-yl)-acetic acid

(2-Bromomethyl-piperidin-1-yl)-acetic acid

Cat. No.: B7929238
M. Wt: 236.11 g/mol
InChI Key: TVMQRSHOXFFHMT-UHFFFAOYSA-N
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Description

(2-Bromomethyl-piperidin-1-yl)-acetic acid is a chemical compound that features a piperidine ring substituted with a bromomethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid typically involves the bromination of piperidine derivatives followed by acetic acid substitution. One common method involves the reaction of piperidine with bromomethyl compounds under controlled conditions to introduce the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromomethyl-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Bromomethyl-piperidin-1-yl)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .

Properties

IUPAC Name

2-[2-(bromomethyl)piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO2/c9-5-7-3-1-2-4-10(7)6-8(11)12/h7H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMQRSHOXFFHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CBr)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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